7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one
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Overview
Description
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a decahydroisoquinoline moiety, a benzodioxole group, and a chromenone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves multiple steps, starting with the preparation of the decahydroisoquinoline and benzodioxole intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include catalysts such as palladium and bases like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole and chromenone moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
- **3-[3-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-3-OXOPROPYL]-7-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE
Uniqueness
This compound is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C30H32ClNO7 |
---|---|
Molecular Weight |
554.0 g/mol |
IUPAC Name |
3-[3-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-oxopropyl]-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C30H32ClNO7/c1-18-22-6-5-21(36-16-19-12-26-27(14-24(19)31)38-17-37-26)13-25(22)39-29(34)23(18)7-8-28(33)32-11-10-30(35)9-3-2-4-20(30)15-32/h5-6,12-14,20,35H,2-4,7-11,15-17H2,1H3 |
InChI Key |
VHDUYFRZGGJNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3Cl)OCO4)CCC(=O)N5CCC6(CCCCC6C5)O |
Origin of Product |
United States |
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